Picrasidine I Picrasidine I Picrasidine I is a natural product found in Picrasma quassioides with data available.
Brand Name: Vulcanchem
CAS No.: 100234-59-1
VCID: VC20741057
InChI: InChI=1S/C14H12N2O2/c1-3-9-14-12(11(18-2)7-15-9)8-5-4-6-10(17)13(8)16-14/h3-7,16-17H,1H2,2H3
SMILES: COC1=CN=C(C2=C1C3=C(N2)C(=CC=C3)O)C=C
Molecular Formula: C14H12N2O2
Molecular Weight: 240.26 g/mol

Picrasidine I

CAS No.: 100234-59-1

Cat. No.: VC20741057

Molecular Formula: C14H12N2O2

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

Picrasidine I - 100234-59-1

CAS No. 100234-59-1
Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
IUPAC Name 1-ethenyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
Standard InChI InChI=1S/C14H12N2O2/c1-3-9-14-12(11(18-2)7-15-9)8-5-4-6-10(17)13(8)16-14/h3-7,16-17H,1H2,2H3
Standard InChI Key JOHWQLSNGRWJRK-UHFFFAOYSA-N
SMILES COC1=CN=C(C2=C1C3=C(N2)C(=CC=C3)O)C=C
Canonical SMILES COC1=CN=C(C2=C1C3=C(N2)C(=CC=C3)O)C=C
Appearance Yellow powder

Chemical Structure and Properties

Picrasidine I is a dimeric alkaloid characterized by specific structural features that contribute to its biological activities. The compound belongs to the β-carboline alkaloid family, which is known for diverse pharmacological effects.

Chemical Composition and Identification

Picrasidine I is chemically identified as 1-ethenyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol, with multiple synonyms including 4-methoxy-1-vinyl-9H-beta-carbolin-8-ol . Its chemical characteristics are summarized in Table 1.

PropertyValue
Molecular FormulaC14H12N2O2
Molecular Weight240.26 g/mol
CAS Number100234-59-1
Chemical Classβ-carboline alkaloid
Physical StateSolid
Relative Density1.352 g/cm³
Storage RecommendationPowder: -20°C for 3 years; In solvent: -80°C for 1 year

Source and Extraction

Picrasidine I is naturally derived from Picrasma quassioides, a plant traditionally used in Asian medicine . This plant has been reported to contain various bioactive compounds targeting multiple signaling pathways, with Picrasidine I being one of its notable constituents . The extraction and purification processes for this compound typically involve specialized techniques to isolate it from plant material.

Biological Activities

Research has demonstrated that Picrasidine I possesses multiple biological activities, with anticancer effects being the most extensively studied.

Anticancer Effects

Picrasidine I has shown significant cytotoxic activity against several cancer cell lines, as detailed in recent studies. The compound demonstrates dose-dependent and time-dependent inhibitory effects on cancer cell proliferation.

Effects on Melanoma

Studies on metastatic melanoma cell lines (HMY-1 and A2058) have shown that Picrasidine I induces cytotoxicity through cell cycle arrest in the sub-G1 phase . The compound downregulates cell cycle-related proteins, including cyclin A2, cyclin D1, cyclin-dependent kinases 4 (CDK4), and CDK6 . This modulation of cell cycle regulators contributes to its antiproliferative effects on melanoma cells.

Effects on Oral Squamous Cell Carcinoma

Research on oral squamous cell carcinoma has demonstrated that Picrasidine I reduces cell viability in a dose-dependent manner . When treated with different concentrations (20, 30, and 40 μM) for 24, 48, and 72 hours, oral cancer cells showed significantly reduced viability . Picrasidine I exerts its cytotoxic effect through arresting the cell cycle at G2/M phase by downregulating cyclin A, cyclin B, CDK4, and CDK6 .

Effects on Nasopharyngeal Carcinoma

In nasopharyngeal carcinoma (NPC) cells, Picrasidine I has demonstrated cytotoxic effects with IC50 values of 23.76 μM and 30.02 μM in NPC-039 and NPC-BM cell lines, respectively . Treatment with Picrasidine I (10, 20, and 40 μM) decreased the viability of NPC cell lines in both dose- and time-dependent manners . The compound induced cell cycle arrest in the sub-G1, S, and G2/M phases in NPC cells .

Anti-inflammatory and Anti-osteoclastogenic Effects

Beyond its anticancer properties, Picrasidine I has demonstrated anti-inflammatory and anti-osteoclastogenic effects . Research indicates that Picrasidine I inhibits inflammation-induced activation of MAPKs (Mitogen-Activated Protein Kinases), NF-κB (Nuclear Factor kappa B), and ROS (Reactive Oxygen Species) generation . Additionally, it suppresses the gene expression of c-Fos and NFATc1 in osteoclast precursors, contributing to its anti-osteoclastogenic activity .

Molecular Mechanisms of Action

The biological effects of Picrasidine I are mediated through multiple molecular mechanisms, including apoptosis induction and modulation of various signaling pathways.

Apoptosis Induction

Picrasidine I induces apoptosis through both intrinsic and extrinsic pathways in different cancer cell types. Table 2 summarizes the apoptotic mechanisms of Picrasidine I across different cancer types.

Cancer TypeApoptotic MechanismsReference
MelanomaActivation of proapoptotic proteins (Bax, Bak, t-Bid, BimL/S)
Suppression of antiapoptotic proteins (Bcl-2, Bcl-xL)
Increased mitochondrial membrane depolarization
Oral Squamous Cell CarcinomaIncreased expression of death receptors
Disruption of mitochondrial membrane potential
Increased activation of PARP and caspases 3, 8, and 9
Enhanced expression of proapoptotic mediators (Bak and Bim L/S)
Reduced expression of antiapoptotic mediators (Bcl-2 and Bcl-xL)
Nasopharyngeal CarcinomaModulation of apoptosis through extrinsic and intrinsic pathways
Increased heme oxygenase-1 (HO-1) expression

Signaling Pathway Modulation

Picrasidine I modulates several signaling pathways that are critical for cell survival, proliferation, and death:

MAPK Pathway

In melanoma cells, Picrasidine I activates the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways . Interestingly, in oral cancer cells, it downregulates JNK phosphorylation, suggesting context-dependent effects on the MAPK pathway . In NPC cells, Picrasidine I downregulates the ERK1/2 pathway .

AKT Pathway

Picrasidine I inhibits the protein kinase B (AKT) signaling pathway in both melanoma and NPC cells . The AKT pathway is crucial for cell survival, and its inhibition contributes to the proapoptotic effects of Picrasidine I.

HO-1 Induction

In NPC cells, Picrasidine I significantly increases heme oxygenase-1 (HO-1) expression, which appears to be a critical molecule in Picrasidine I-induced apoptosis . The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) datasets have revealed correlations between HMOX1 (the gene encoding HO-1) expression and NPC pathogenesis .

Claspin Inhibition

A human apoptosis array indicated claspin inhibition upon Picrasidine I treatment in melanoma cells, suggesting potential involvement in apoptosis and cell cycle regulation . Claspin is known to function as a mediator protein in the ATR-Chk1 pathway, which is involved in DNA damage responses and cell cycle checkpoints.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator